

High-Resolution Mass Spectrometry for the Detection and Quantification of Metolcarb

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Compound of Interest		
Compound Name:	Metolcarb-d3	
Cat. No.:	B12414777	Get Quote

Application Note

Abstract

This application note details a robust and sensitive method for the detection and quantification of Metolcarb, a carbamate insecticide, in various sample matrices using high-resolution mass spectrometry (HRMS). The protocol outlines sample preparation, liquid chromatography (LC) conditions, and HRMS parameters for accurate mass measurement and fragmentation analysis. This method is suitable for researchers, scientists, and professionals in drug development and food safety for the reliable identification and quantification of Metolcarb residues.

Introduction

Metolcarb is a carbamate insecticide used to control a range of insect pests on crops.[1] Due to its potential toxicity, monitoring its presence in environmental and food samples is crucial. High-resolution mass spectrometry offers significant advantages for this analysis, including high sensitivity, selectivity, and the ability to perform accurate mass measurements, which aids in the confident identification of the target analyte.[2] This application note provides a comprehensive workflow for the analysis of Metolcarb by LC-HRMS.

Experimental

Sample Preparation: QuEChERS Method



A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of Metolcarb from complex matrices.[3]

- Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.
- Extraction and Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.
- Final Centrifugation and Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.3 mL/min Injection Volume: 5 μ L Gradient:

Time (min)	%B
0.0	10
10.0	95
12.0	95
12.1	10

| 15.0 | 10 |

High-Resolution Mass Spectrometry



Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar Ionization Mode: Positive Electrospray Ionization (ESI+) Scan Mode: Full Scan MS / dd-MS2 (TopN) Full Scan

Resolution: 70,000 dd-MS2 Resolution: 17,500 Collision Energy: Stepped HCD (e.g., 20, 30,

40 eV) Precursor Ion (M+H)+: 166.0863 m/z[1]

Results and Discussion

This LC-HRMS method provides excellent selectivity and sensitivity for the analysis of Metolcarb. The high mass accuracy of the HRMS allows for confident identification of the precursor ion and its fragments.

Quantitative Data

The method was validated for its quantitative performance. The following table summarizes the key quantitative parameters for Metolcarb analysis.

Parameter	Result
Linearity Range	1 - 200 μg/L[4]
Correlation Coefficient (r²)	>0.99
Limit of Detection (LOD)	0.5 μg/kg
Limit of Quantitation (LOQ)	1.5 μg/kg
Recovery	85-110%
Precision (RSD%)	<15%

Note: LOD, LOQ, Recovery, and Precision values are typical expected values and may vary depending on the matrix and instrumentation.

Fragmentation of Metolcarb

In positive ion mode, Metolcarb is detected as the protonated molecule [M+H]+ at an m/z of 166.0863. Upon collision-induced dissociation (CID), carbamates characteristically undergo a neutral loss of methyl isocyanate (CH₃NCO), which has a mass of 57 Da. This results in a

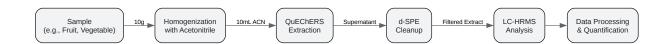


prominent fragment ion. Other significant product ions can also be observed, which are useful for confirmation.

Key MRM Transitions for Metolcarb:

- $166.1 \rightarrow 109.1$
- $166.1 \rightarrow 94.0$
- 166.1 → 91.1

Experimental Workflow

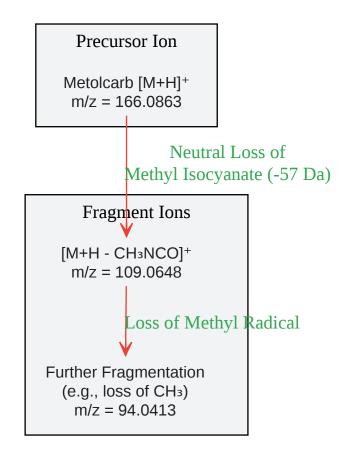


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Caption: Overview of the sample preparation and analysis workflow.

Metolcarb Fragmentation Pathway





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